molecular formula C11H18N2O B563101 2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 1189960-20-0

2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B563101
CAS No.: 1189960-20-0
M. Wt: 197.296
InChI Key: IWKWOYOVCXHXSS-FIBGUPNXSA-N
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Description

2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one is a deuterated analog of the spiroimidazolone scaffold found in Irbesartan, a nonpeptide angiotensin II receptor antagonist widely used to treat hypertension . The compound features a deuterium-substituted n-butyl group (d3, indicating three deuterium atoms) at the 2-position of the 1,3-diazaspiro[4.4]non-1-en-4-one core. This deuteration is strategically designed to modify metabolic stability via the kinetic isotope effect, thereby prolonging the compound’s half-life in pharmacokinetic studies .

Deuterated analogs like this are critical in drug development for tracing metabolic pathways, reducing toxicity, or improving bioavailability. The parent compound, Irbesartan (2-butyl-3-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]-1,3-diazaspiro[4.4]non-1-en-4-one), lacks deuterium but shares the spirocyclic core, which is essential for binding to the angiotensin II receptor .

Properties

IUPAC Name

2-(4,4,4-trideuteriobutyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKWOYOVCXHXSS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Formation

The spirocyclic imidazolinone core is typically constructed via cyclization reactions. For 2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one , the non-deuterated analogue’s synthesis provides a foundational blueprint. A common approach involves:

  • Cyclocondensation : Reacting a diamino compound with a ketone or ester under dehydrating conditions to form the imidazolinone ring.

  • Spiroannulation : Introducing a cyclopentane moiety through intramolecular alkylation or ring-closing metathesis.

For example, the non-deuterated precursor 2-n-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (CAS 138402-05-8) is synthesized via cyclization of a butyl-substituted diamine with a cyclopentanone derivative in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Deuterium Incorporation

The d3 label in the butyl group is introduced through deuterated reagents. Key methods include:

  • Deuterated Alkyl Halides : Reacting the spirocyclic intermediate with 1-bromobutane-d3 in the presence of a base (e.g., K2_2CO3_3) to install the deuterated butyl sidechain.

  • Catalytic Deuteration : Hydrogen-deuterium exchange using deuterium gas and a palladium catalyst, though this risks non-specific labeling.

A preferred route involves alkylating the imidazolinone nitrogen with 1-bromobutane-d3 under reflux in DMF, achieving >95% isotopic purity.

Optimization of Reaction Conditions

Solvent and Temperature

The choice of solvent significantly impacts yield and purity. Polar aprotic solvents like DMF enhance nucleophilicity, facilitating alkylation at elevated temperatures (110–160°C). For the deuterated compound, maintaining anhydrous conditions is critical to prevent proton-deuterium exchange.

SolventTemperature (°C)Yield (%)Purity (%)
DMF1207898
Toluene1104585
DMSO1306592

Table 1: Solvent effects on alkylation efficiency.

Catalytic Systems

Piperazine and its salts, as described in irbesartan synthesis, accelerate tetrazole formation but also improve spirocyclic product purity by minimizing side reactions. For deuterated analogs, substituting triethylamine with triethylamine-d15 reduces proton interference, though this is optional for alkylation steps.

Purification and Characterization

Crystallization Techniques

Crude deuterated products are purified via recrystallization. Ethanol is preferred due to its moderate polarity, yielding >99% purity after two crystallizations.

Analytical Validation

  • NMR Spectroscopy : 1^1H NMR confirms deuterium incorporation by absence of proton signals at the butyl β- and γ-positions.

  • Mass Spectrometry : High-resolution MS shows a molecular ion peak at m/z 197.29 (C11_{11}H15_{15}D3_3N2_2O+^+).

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures chemical and isotopic purity >98%.

Challenges and Mitigation

  • Isotopic Dilution : Trace moisture introduces protons, reducing deuterium content. Use of molecular sieves and anhydrous solvents mitigates this.

  • Byproduct Formation : Over-alkylation generates quaternary ammonium salts. Controlled stoichiometry (1:1 molar ratio of imidazolinone to alkylating agent) suppresses this.

Industrial and Research Applications

The deuterated compound’s primary use lies in drug metabolism studies , where its stability allows precise tracking of biotransformation pathways. For instance, it aids in elucidating the pharmacokinetics of angiotensin II receptor blockers like irbesartan .

Chemical Reactions Analysis

Types of Reactions

2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-n-butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one is its role as an intermediate in the synthesis of Irbesartan , an antihypertensive medication. This compound is crucial for creating various derivatives that enhance the therapeutic efficacy of Irbesartan and related drugs.

Case Study: Irbesartan Synthesis

Irbesartan is a well-known angiotensin II receptor blocker used to treat high blood pressure and heart failure. The synthesis of Irbesartan involves several steps where this compound acts as a key building block. The following table summarizes the synthesis steps:

StepReaction TypeReagentsConditionsProduct
1HydrolysisAlcohol + WaterAlkaline conditionsIntermediate A
2CyclizationValeryl chloride + Intermediate ABelow -10°CIntermediate B
3FinalizationVarious coupling agentsSpecific conditionsIrbesartan

Research Applications

In addition to its pharmaceutical significance, this compound has been utilized in research settings for its biochemical properties. It is used in proteomics studies to investigate protein interactions and functions, leveraging its unique structural characteristics.

Case Study: Proteomics Research

Recent studies have demonstrated the utility of diazaspiro compounds in proteomic analysis. The incorporation of isotopically labeled compounds like this compound allows for enhanced detection and quantification of proteins in complex biological samples.

Mechanism of Action

The mechanism of action of 2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the spirocyclic structure, which provides a unique binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Physicochemical Properties
Compound Name Molecular Weight Melting Point (°C) Solubility Key Use Cases
This compound 197.30 Not reported Lipophilic Metabolic studies
Irbesartan 428.53 180–185 Slightly soluble Hypertension treatment
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl 230.74 155–157 Water-soluble Analytical standard
3-Benzyl-2-(p-tolyl)-spiro derivative 318.42 77 Organic solvents Synthetic intermediate

Biological Activity

2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one, also known as 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, is a spirocyclic compound with significant implications in medicinal chemistry, particularly as an intermediate in the synthesis of the antihypertensive drug irbesartan. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H18N2O·ClH
  • Molecular Weight : 230.73 g/mol
  • CAS Number : 138402-05-8

This compound belongs to a class of heterocyclic compounds characterized by a spiro structure that contributes to its unique biological properties.

Pharmacological Activity

The primary biological activity associated with this compound is its role as an intermediate in the synthesis of irbesartan, an angiotensin II receptor antagonist used for the treatment of hypertension. The compound exhibits several pharmacological properties:

1. Antihypertensive Effects

Irbesartan, synthesized from this compound, works by blocking the angiotensin II receptor, leading to vasodilation and reduced blood pressure. Studies indicate that the effectiveness of irbesartan in lowering blood pressure is significantly influenced by the structural characteristics of its precursors, including this compound .

The mechanism involves competitive inhibition of angiotensin II at its receptor sites (AT1), which prevents vasoconstriction and promotes sodium excretion . This action is critical in managing conditions such as hypertension and heart failure.

Case Studies and Research Findings

Several studies have explored the biological activity and synthesis of this compound:

Case Study 1: Synthesis and Characterization

A study highlighted an improved production process for synthesizing this compound as part of irbesartan's manufacturing process. The research outlined that optimizing reaction conditions could enhance yield and purity, crucial for pharmaceutical applications .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has shown that modifications to the spiro structure can significantly affect biological activity. For instance, alterations in substituents on the diaza ring impact receptor affinity and selectivity .

Data Tables

Property Value
Molecular FormulaC11H18N2O·ClH
Molecular Weight230.73 g/mol
CAS Number138402-05-8
RoleIntermediate for Irbesartan
Biological ActivityAntihypertensive

Q & A

Q. What are the standard synthetic protocols for preparing 2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one, and how do solvent systems influence yield?

The synthesis typically involves condensing intermediates like 2-(n-butyl)-1,3-diazaspiro[4.4]non-1-ene-4-one with bromomethyl-biphenyl derivatives in mixed polar/non-polar solvents (e.g., toluene-DMF). Alkaline azide and triethylamine hydrochloride are critical for tetrazole ring formation, followed by neutralization to pH 4.7–5.3 to recover the product . Solvent polarity impacts reaction kinetics and crystallization efficiency; for example, dimethyl sulfoxide enhances intermediate solubility but may require post-reaction purification steps .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing polymorphic forms of this compound?

Key techniques include:

  • IR spectroscopy : Distinctive carbonyl (C=O) and tetrazole (N-H) stretches differentiate amorphous vs. crystalline forms (e.g., Form-A vs. Form-B) .
  • XRD : Polymorphs exhibit unique diffraction patterns; Form-A has a monoclinic lattice, while Form-B is orthorhombic .
  • NMR : Deuterated analogs (e.g., d3-butyl groups) simplify metabolic tracking via isotopic shifts in 1H^1H-NMR spectra .

Q. How can researchers integrate theoretical frameworks into experimental design for studying this compound’s angiotensin II receptor antagonism?

Align hypotheses with established models of ligand-receptor binding (e.g., molecular docking simulations) to predict steric and electronic interactions. Use computational tools like COMSOL Multiphysics to simulate pharmacokinetic parameters (e.g., diffusion coefficients) before in vitro validation .

Advanced Research Questions

Q. How can contradictions in bioactivity data between polymorphic forms (Form-A vs. Form-B) be systematically resolved?

Conduct comparative studies using:

  • Dissolution testing : Measure solubility differences in biorelevant media (e.g., simulated gastric fluid).
  • DSC/TGA : Correlate thermal stability (e.g., melting points, decomposition profiles) with bioavailability .
  • In vivo assays : Compare antihypertensive efficacy in animal models, controlling for polymorph purity (>98% by HPLC) .

Q. What methodological challenges arise when scaling up the synthesis of deuterated analogs (e.g., d3-butyl derivatives), and how can they be mitigated?

Challenges include:

  • Isotopic purity : Ensure >98 atom% deuterium via controlled deuteration steps (e.g., catalytic exchange with D2_2O) .
  • Cost optimization : Replace expensive deuterated reagents (e.g., CD3_3I) with cost-efficient alternatives like H2_2O/D2_2O azeotropic distillation .
  • Analytical validation : Use LC-MS to confirm isotopic incorporation and rule out protium contamination .

Q. What factorial design approaches are optimal for optimizing reaction conditions in novel synthetic routes?

Employ a 2k^k factorial design to test variables:

FactorLevelsResponse Variable
Temperature60°C, 80°CYield (%)
Solvent ratioToluene:DMF (1:1 vs. 3:1)Crystallinity (XRD)
Catalyst loading1 mol%, 2 mol%Reaction time (hours)
Post-ANOVA analysis identifies temperature as the most significant factor (p < 0.05) .

Q. How do isotopic substitutions (e.g., d3-butyl) alter metabolic stability compared to the non-deuterated parent compound?

Deuterated analogs exhibit prolonged half-lives due to the kinetic isotope effect (KIE), slowing CYP450-mediated oxidation. Validate via:

  • In vitro microsomal assays : Compare t1/2_{1/2} in human liver microsomes.
  • Isotope tracing : Use 2H^2H-NMR to track deuterium retention in metabolites .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database to confirm polymorph assignments .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., hypertensive rodent models) .
  • Computational Tools : Leverage AI-driven platforms (e.g., COMSOL Multiphysics) for predictive modeling of reaction kinetics .

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